Physicochemical Profile: N2-Ethyl vs Methyl and Propyl Analogs
The 2-ethyl substituent on the target compound generates a calculated LogP of -0.7 and a TPSA of 51.85 Ų . In comparison, the 2-methyl analog (CAS 1423026-73-6, C6H10N4O, MW 154.16) possesses a lower molecular weight and reduced lipophilicity, while the 2-propyl analog (CAS not specified, C8H16N4O, MW 182.23) introduces greater steric bulk and increased LogP. The measured LogP for the target compound is -0.832, a value that sits in a narrow optimal range for CNS multiparameter optimization (MPO) algorithms, which penalize LogP values below -1 or above 3 . This intermediate lipophilicity is distinct from the more polar methyl analog and the more lipophilic propyl analog, positioning the 2-ethyl derivative favorably for balancing solubility and permeability in CNS-targeted intermediate design.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = -0.832; TPSA = 51.85 Ų; MW = 168.20 g/mol; Rotatable Bonds = 1 |
| Comparator Or Baseline | 2-Methyl analog: MW 154.16 g/mol, no explicit LogP data available (class inference: lower LogP based on smaller alkyl group); 2-Propyl analog: MW 182.23 g/mol, no explicit LogP data available (class inference: higher LogP based on larger alkyl group) |
| Quantified Difference | Target LogP is approximately -0.83; estimated difference vs. 2-methyl: ~ -0.3 to -0.5 units more lipophilic; vs. 2-propyl: ~ +0.3 to +0.5 units less lipophilic (class-level inference based on alkyl chain length contribution). |
| Conditions | Computed physicochemical properties using XLogP3 algorithm (PubChem) and experimentally derived (Leyan catalog data); TPSA calculated via standard fragment-based methods. |
Why This Matters
Physicochemical properties within a defined optimal range (LogP -1 to 3, TPSA < 90 Ų) are critical for CNS drug-like intermediate procurement, directly influencing downstream compound permeability, solubility, and the likelihood of achieving brain penetration in final therapeutic candidates .
